4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate, also known by its IUPAC name, is a complex organic compound characterized by the presence of a methoxy group and dicyanoethenyl moiety. This compound is classified under the category of organic compounds, specifically within the realm of aromatic compounds due to its phenyl structure. The chemical formula for this compound is , and it has a molecular weight of approximately 242.23 g/mol. Its CAS number is 100382-13-6, which uniquely identifies it in chemical databases.
The synthesis of 4-(2,2-dicyanoethenyl)-2-methoxyphenyl acetate typically involves several key steps:
The molecular structure of 4-(2,2-dicyanoethenyl)-2-methoxyphenyl acetate can be represented using various structural formulas:
InChI=1S/C13H10N2O3/c1-9(16)18-12-4-3-10(6-13(12)17-2)5-11(7-14)8-15/h3-6H,1-2H3
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C#N)OC
This structure indicates the presence of two cyano groups attached to a vinyl group, which is conjugated with a methoxy-substituted phenyl ring. The compound exhibits significant conjugation due to its extended π-system, which can influence its electronic properties and reactivity.
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 4-(2,2-dicyanoethenyl)-2-methoxyphenyl acetate involves its interaction with biological targets at the molecular level. Due to its functional groups, particularly the dicyanoethenyl moiety, this compound may interact with various enzymes or receptors in biological systems.
The physical properties of 4-(2,2-dicyanoethenyl)-2-methoxyphenyl acetate include:
Chemical properties include:
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate has several notable applications:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0